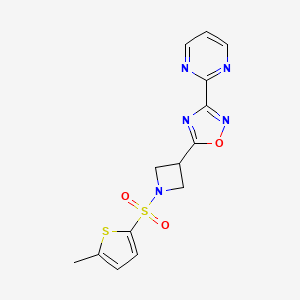
5-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H13N5O3S2 and its molecular weight is 363.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its potential biological activities, mechanisms of action, and comparative analysis with similar compounds.
Structural Features
The molecular structure of this compound includes:
- Azetidine moiety : A four-membered nitrogen-containing ring.
- Oxadiazole ring : A five-membered heterocyclic compound with two nitrogen atoms.
- Pyrimidine ring : A six-membered ring containing nitrogen atoms.
- Sulfonamide group : Enhances solubility and biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Similar compounds have shown:
- Antibacterial effects against strains such as E. coli, S. aureus, and B. subtilis with MIC values ranging from 1.56 µg/mL to 16 µg/mL .
- Antifungal activity against various fungi, demonstrating potential as broad-spectrum antimicrobial agents .
Anticancer Properties
The 1,2,4-oxadiazole scaffold is recognized for its anticancer potential:
- Compounds within this class have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Molecular docking studies suggest that the target compound may interact with these enzymes, disrupting cancer cell growth pathways.
Anti-inflammatory Activity
Preliminary studies on related sulfonamide derivatives indicate promising anti-inflammatory effects:
- Certain derivatives have demonstrated IC50 values lower than common anti-inflammatory drugs like diclofenac . This suggests that the target compound may possess similar or enhanced anti-inflammatory properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme inhibition : Binding to and inhibiting specific enzymes involved in disease processes.
- Receptor modulation : Altering receptor activity to achieve therapeutic effects.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Azetidin-3-yloxycarbonylmethylthiazole | Thiazole instead of thiophene | Potentially different antibacterial activity |
| 5-(1H-indol-5-yl)-1,2,4-Oxadiazole | Indole ring | Known for MAO-B inhibition |
| 3-(3-Chlorophenyl)-5-(1H-indol-5-yl)-1,2,4-Oxadiazole | Indole and chlorophenyl groups | Exhibits neuroprotective properties |
Case Studies
Several studies have highlighted the biological activities of oxadiazole derivatives:
- A study demonstrated that derivatives with an oxadiazole ring showed significant antibacterial activity against drug-resistant strains of M. tuberculosis (MICs = 4–8 µM) .
- Another research focused on the antimalarial properties of oxadiazoles indicated comparable efficacy to chloroquine against Plasmodium falciparum .
科学研究应用
Chemical Structure and Synthesis
The compound features a complex structure that includes a 1,2,4-oxadiazole core, which is known for its diverse biological activities. The synthesis of this compound typically involves several key steps that include the formation of the azetidine ring and the introduction of the pyrimidine and sulfonyl groups. The synthesis pathways often leverage established methodologies in organic chemistry to achieve high yields and purity of the desired product.
Antimicrobial Properties
Research has indicated that derivatives of 1,2,4-oxadiazoles , including the compound , exhibit significant antimicrobial activity. For instance, studies have shown that certain 1,3,4-oxadiazole derivatives demonstrate strong antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The presence of the pyrimidine moiety may enhance these effects by facilitating interactions with bacterial targets.
Anticancer Potential
The anticancer properties of oxadiazole derivatives are also noteworthy. Compounds similar to 5-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole have been studied for their ability to inhibit cancer cell proliferation. For example, certain oxadiazole derivatives have shown promise as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, compounds containing the oxadiazole structure have been evaluated for anti-inflammatory properties. A study demonstrated that certain synthesized oxadiazole derivatives exhibited significant anti-inflammatory activity with IC50 values lower than those of established anti-inflammatory drugs like diclofenac . This suggests potential therapeutic uses in treating inflammatory conditions.
Therapeutic Applications
Given the diverse biological activities associated with This compound , several therapeutic applications can be proposed:
- Antimicrobial Agents : Due to its effectiveness against various pathogens, this compound could be developed into new antimicrobial therapies to combat antibiotic-resistant bacteria.
- Cancer Treatment : Its potential as a DHFR inhibitor opens avenues for developing novel anticancer drugs targeting specific cancers.
- Anti-inflammatory Medications : The demonstrated anti-inflammatory properties may lead to its use in treating chronic inflammatory diseases.
Case Studies and Research Findings
Various studies have documented the efficacy of oxadiazole derivatives:
属性
IUPAC Name |
5-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S2/c1-9-3-4-11(23-9)24(20,21)19-7-10(8-19)14-17-13(18-22-14)12-15-5-2-6-16-12/h2-6,10H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNENLMUTETZMRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













